molecular formula C25H24N4O2S B327070 2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE

2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE

Cat. No.: B327070
M. Wt: 444.6 g/mol
InChI Key: GKRYDDVKKYVKLO-NDMCFCFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features a unique structure combining an indole ring, a thiazolidinone moiety, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Indole derivatives: Compounds containing the indole ring are known for their diverse biological activities and are often compared to 2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[3-[(Z)-(3-cyclopentyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C25H24N4O2S/c26-23(30)16-28-15-17(20-12-6-7-13-21(20)28)14-22-24(31)29(19-10-4-5-11-19)25(32-22)27-18-8-2-1-3-9-18/h1-3,6-9,12-15,19H,4-5,10-11,16H2,(H2,26,30)/b22-14-,27-25?

InChI Key

GKRYDDVKKYVKLO-NDMCFCFYSA-N

SMILES

C1CCC(C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N)SC2=NC5=CC=CC=C5

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N)/SC2=NC5=CC=CC=C5

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N)SC2=NC5=CC=CC=C5

Origin of Product

United States

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